3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide
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Overview
Description
3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the sulfonamide group: This is usually done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used in the development of new antibacterial agents due to its sulfonamide moiety.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Chemical Research: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and preventing bacterial growth. This compound may also interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide is unique due to its complex structure, which may confer specific biological activities not seen in simpler sulfonamides. Its azepane ring and methoxy group could enhance its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H29N3O6S2 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H29N3O6S2/c1-24(32(3,27)28)18-10-8-9-17(15-18)23-33(29,30)19-11-12-21(31-2)20(16-19)22(26)25-13-6-4-5-7-14-25/h8-12,15-16,23H,4-7,13-14H2,1-3H3 |
InChI Key |
LDLDXDLQFRISQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3)S(=O)(=O)C |
Origin of Product |
United States |
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